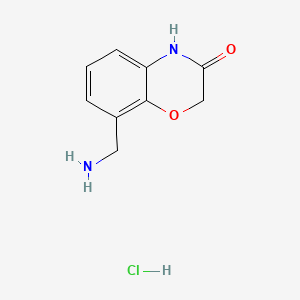
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride typically involves the Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution . The reaction conditions often include the use of formaldehyde and an amine in the presence of an alcohol solvent, such as ethanol. The mixture is heated to around 60°C for a couple of hours and then cooled to room temperature to obtain the target compound as a hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties .
作用機序
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit oxidative stress by protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrobromide
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydroiodide
Uniqueness
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is unique due to its specific hydrochloride form, which may confer different solubility and stability properties compared to its hydrobromide and hydroiodide counterparts. This uniqueness can influence its biological activity and suitability for various applications .
生物活性
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride, a derivative of benzoxazine, has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.
- IUPAC Name: 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
- CAS Number: 2567497-32-7
- Molecular Formula: C8H10N2O2·HCl
- Molecular Weight: 192.64 g/mol
Biological Activity Overview
Research indicates that compounds within the benzoxazine family exhibit a range of biological activities including:
- Anticancer Properties: Studies have shown that benzoxazine derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds similar to 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and SKBR-3, with IC50 values ranging from 0.09 to 157.4 µM depending on the specific compound and cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| HCC1954 | 0.51 - 157.2 |
| SKBR-3 | 0.09 - 93.08 |
- Serotonin Receptor Antagonism: A series of related compounds have been evaluated for their ability to act as antagonists at serotonin receptors (5HT3). The introduction of specific substituents has been correlated with increased receptor affinity and antagonistic activity .
The biological activity of benzoxazine derivatives is often attributed to their ability to interact with various biological targets:
- Cell Cycle Inhibition: These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Oxidative Stress Induction: Certain derivatives generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in tumor cells .
- Receptor Modulation: Compounds like those derived from the benzoxazine structure can modulate neurotransmitter receptors, influencing pathways involved in pain and mood regulation.
Study on Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer potential of a series of benzoxazine derivatives isolated from Capparis sikkimensis. The study found that these compounds exhibited potent inhibition of tumor cell replication, suggesting their viability as therapeutic agents against cancer .
Serotonin Receptor Antagonism Study
Another investigation focused on the synthesis and evaluation of 3,4-dihydrobenzoxazine derivatives for their serotonin receptor antagonistic activities. The study found that modifications at the benzoxazine ring significantly influenced receptor binding affinity and functional antagonism in vivo .
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
8-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)13-5-8(12)11-7;/h1-3H,4-5,10H2,(H,11,12);1H |
InChIキー |
KRLKDXIEWYQXIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC(=C2O1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















